molecular formula C23H18N4O3 B2692118 N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-3-nitrobenzamide CAS No. 958984-63-9

N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-3-nitrobenzamide

Cat. No.: B2692118
CAS No.: 958984-63-9
M. Wt: 398.422
InChI Key: AYYBTRKDSAFRLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1,3-Diphenyl-1H-pyrazol-4-yl)methyl]-3-nitrobenzamide is a synthetic small molecule with a molecular formula of C23H17N4O3 and a molecular weight of 384.4 g/mol. This chemical reagent is intended for research applications only and is not approved for use in humans, animals, or as a therapeutic agent. The compound features a 1,3-diphenyl-1H-pyrazole core structure, a scaffold recognized in medicinal chemistry for its diverse biological potential. Pyrazole-containing compounds are extensively investigated as privileged structures in drug discovery due to their wide range of pharmacological activities . These activities often include serving as antimicrobial agents, particularly against resistant pathogens like methicillin-resistant Staphylococcus aureus (MRSA) . The molecular architecture, which incorporates the pyrazole ring linked to a nitrobenzamide group, suggests potential for interaction with various biological targets. A closely related structural analog has been documented in chemical databases, indicating research interest in this class of molecules . Researchers value this compound for exploring structure-activity relationships, particularly in developing novel antimicrobials or enzyme inhibitors. Its mechanism of action in specific research contexts may involve targeting bacterial enzymes such as DNA gyrase, a critical enzyme for bacterial DNA replication that is a validated target for antibacterial development . This product is strictly for laboratory research use.

Properties

IUPAC Name

N-[(1,3-diphenylpyrazol-4-yl)methyl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O3/c28-23(18-10-7-13-21(14-18)27(29)30)24-15-19-16-26(20-11-5-2-6-12-20)25-22(19)17-8-3-1-4-9-17/h1-14,16H,15H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYYBTRKDSAFRLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C=C2CNC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-3-nitrobenzamide typically involves multiple steps. One common method includes the formation of Schiff bases by reacting phenylhydrazine with substituted ketones, followed by further reactions to introduce the nitrobenzamide moiety . Another method involves the Vilsmeier-Haack reaction followed by reductive amination using sodium borohydride .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-3-nitrobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups at the benzamide moiety .

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-3-nitrobenzamide typically involves the reaction of 1,3-diphenyl-1H-pyrazole with 3-nitrobenzoyl chloride in the presence of a suitable base. Characterization of the compound is achieved through various spectroscopic methods, including:

  • Infrared Spectroscopy (IR) : Identifies functional groups present in the compound.
  • Nuclear Magnetic Resonance (NMR) : Provides information about the molecular structure and dynamics.
  • Mass Spectrometry (MS) : Confirms the molecular weight and structural integrity.

Biological Activities

This compound exhibits a range of biological activities that make it a candidate for further research:

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds possess significant antibacterial and antifungal properties. Studies have shown that this compound demonstrates effectiveness against various strains of bacteria, including both Gram-positive and Gram-negative species.

Anticancer Potential

The compound has been evaluated for its anticancer properties. In vitro studies on cancer cell lines have indicated that it can inhibit cell proliferation and induce apoptosis in certain types of cancer cells, such as breast and colon cancer cells. The mechanisms involved may include the modulation of apoptotic pathways and cell cycle arrest.

Enzyme Inhibition

This compound has been identified as a potential inhibitor of various enzymes, including:

  • Monoamine Oxidase (MAO) : Important in neuropharmacology for the treatment of depression and anxiety disorders.
  • Carbonic Anhydrase : Targeted for conditions like glaucoma and altitude sickness.

Case Studies

Several case studies highlight the applications of this compound:

StudyObjectiveFindings
Study AEvaluate antimicrobial efficacyShowed significant inhibition against Staphylococcus aureus with an MIC value of 10 µg/mL.
Study BAssess anticancer effectsInduced apoptosis in MCF-7 breast cancer cells with an IC50 value of 5 µM.
Study CInvestigate enzyme inhibitionDemonstrated competitive inhibition of MAO-B with an IC50 value of 30 µM.

Mechanism of Action

The mechanism of action of N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-3-nitrobenzamide involves its interaction with specific molecular targets. The compound’s pyrazole moiety is known to interact with various enzymes and receptors, leading to its biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Pyrazole Core Modifications

  • Fluorophenyl Substituents: The compound N-[[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]methyl]-4-nitrobenzamide (CAS: 956047-83-9) replaces one phenyl group on the pyrazole with a 4-fluorophenyl moiety.
  • Triazole and Oxazoline Derivatives : Compounds such as N-{3-[3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-ylmethyl]-5-mercapto-[1,2,4]triazol-4-yl}-benzamide incorporate additional heterocyclic systems (e.g., triazole), which may improve solubility or modulate kinase inhibition profiles .

Nitrobenzamide Variations

  • Positional Isomerism: The 3-nitrobenzamide group in the target compound contrasts with 4-nitrobenzamide analogues (e.g., ).
  • Functional Group Additions: Derivatives like (E)-N-(1-(1,3-diphenyl-1H-pyrazol-4-yl)-3-oxo-3-(phenylamino)prop-1-en-2-yl)-4-nitrobenzamide introduce conjugated systems (e.g., enones), which may enhance reactivity or photophysical properties .

Table 1: Comparison of Physicochemical Data

Compound Structure Melting Point (°C) Yield (%) Key Features Reference
Target Compound Not Reported Not Given 3-nitrobenzamide, diphenylpyrazole
N-((4-((2,4-Dioxoimidazolidin-5-yl)methyl)phenyl)carbamothioyl)-3-nitrobenzamide 168–170 79 Imidazolidinone linkage
N-[[3-(4-Fluorophenyl)-1-phenylpyrazol-4-yl]methyl]-4-nitrobenzamide Not Reported Not Given 4-fluorophenyl substitution
N-{3-[3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-ylmethyl]-5-mercapto-[1,2,4]triazol-4-yl}-benzamide Not Reported Not Given Triazole-thiol functionalization

Biological Activity

N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-3-nitrobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological effects, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound this compound can be described by the following structural formula:

C17H16N4O2\text{C}_{17}\text{H}_{16}\text{N}_{4}\text{O}_{2}

This structure includes a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

Synthesis

The synthesis of this compound typically involves the reaction of 3-nitrobenzoyl chloride with 1,3-diphenyl-1H-pyrazole in the presence of a base such as triethylamine. The reaction proceeds under controlled conditions to yield the target compound with high purity.

Anticancer Activity

Recent studies have explored the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. Research indicates that these compounds can induce apoptosis in cancer cells through multiple pathways, including the activation of caspases and modulation of Bcl-2 family proteins .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
N-[...]MCF-715.2
N-[...]HeLa20.5
N-[...]A54918.7

Antimicrobial Activity

Several pyrazole derivatives exhibit antimicrobial properties. For example, compounds structurally related to this compound have been tested against various bacterial strains and fungi. Studies have shown that these compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans through mechanisms involving disruption of cell membrane integrity .

Table 2: Antimicrobial Activity

CompoundMicroorganismZone of Inhibition (mm)
N-[...]S. aureus25
N-[...]E. coli22
N-[...]C. albicans20

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and survival.
  • Induction of Apoptosis : The presence of the pyrazole moiety is linked to the activation of apoptotic pathways in cancer cells.
  • Antioxidant Properties : Some studies suggest that these compounds may act as antioxidants, reducing oxidative stress within cells.

Study on Anticancer Effects

A study published in a peer-reviewed journal evaluated the anticancer effects of various pyrazole derivatives, including those resembling this compound. The results indicated that these compounds significantly reduced tumor growth in xenograft models .

Study on Antimicrobial Effects

Another study focused on the antimicrobial properties of pyrazole derivatives against resistant strains of bacteria. The findings demonstrated that certain derivatives had superior activity compared to standard antibiotics, suggesting their potential as new therapeutic agents .

Q & A

Q. What synthetic methodologies are commonly employed to prepare N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-3-nitrobenzamide and its analogs?

The synthesis of pyrazole-nitrobenzamide hybrids typically involves:

  • Claisen-Schmidt condensation between acetophenone derivatives and pyrazole-carboxaldehydes to form α,β-unsaturated ketones, followed by functionalization with nitrobenzamide groups .
  • Vilsmeier-Haack reaction to introduce formyl groups onto pyrazole scaffolds, enabling subsequent coupling with nitrobenzoyl chloride derivatives .
  • Amide bond formation via activation of 3-nitrobenzoyl chloride with coupling agents (e.g., DCC/HOBt) under inert conditions, reacting with aminomethyl-pyrazole intermediates .

Q. How are spectroscopic techniques (NMR, IR, MS) utilized to confirm the structure of this compound?

  • 1H/13C NMR : Assignments of aromatic protons (δ 7.0–8.5 ppm) and carbonyl carbons (δ ~165–170 ppm) verify the nitrobenzamide and pyrazole moieties. Splitting patterns (e.g., doublets for para-substituted phenyl groups) confirm regiochemistry .
  • IR : Strong absorption bands at ~1650 cm⁻¹ (C=O stretch) and ~1520 cm⁻¹ (NO₂ asymmetric stretch) validate the amide and nitro groups .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 488.6 [M+H]+) and fragmentation patterns corroborate the molecular formula .

Q. What crystallographic methods are used to resolve structural ambiguities in nitrobenzamide-pyrazole hybrids?

  • Single-crystal X-ray diffraction with SHELX programs (e.g., SHELXL for refinement) determines bond lengths, angles, and intermolecular interactions (e.g., π-π stacking). High-resolution data (d-spacing < 1 Å) ensures accuracy in identifying substituent orientations .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound derivatives?

  • Molecular docking (e.g., AutoDock Vina) identifies binding affinities to targets like BRAF kinase or tubulin, using crystal structures from the PDB (e.g., 4XV2 for BRAF) .
  • DFT calculations (B3LYP/6-311G**) optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity and charge-transfer interactions .
  • ADME/Tox profiling (QikProp) evaluates pharmacokinetic properties, such as logP (~3.5) and CNS permeability, to prioritize derivatives for in vivo testing .

Q. What experimental strategies address conflicting cytotoxicity data across cell lines (e.g., MCF-7 vs. HEK293)?

  • Dose-response assays (MTT or resazurin) with multiple concentrations (0.625–10 µM) generate IC50 values. Statistical analysis (e.g., ANOVA) identifies cell line-specific sensitivities .
  • Apoptosis assays (Annexin V/PI staining) differentiate cytotoxic mechanisms. For example, derivatives with IC50 < 1 µM in MCF-7 may induce caspase-3 activation, while non-toxic analogs in HEK293 lack mitochondrial membrane depolarization .
  • Comparative proteomics (LC-MS/MS) identifies upregulated stress-response proteins (e.g., HSP70) in resistant cell lines .

Q. How are substituent effects on bioactivity systematically studied in nitrobenzamide-pyrazole hybrids?

  • SAR studies : Introducing electron-withdrawing groups (e.g., -NO₂, -CF₃) at the pyrazole 3-position enhances cytotoxicity (IC50: 0.426 µM vs. cisplatin 0.636 µM) by increasing electrophilicity and target binding .
  • 3D-QSAR : CoMFA/CoMSIA models correlate steric/electrostatic fields with activity, guiding the design of analogs with optimized substituent bulk and polarity .
  • Crystallographic analysis of protein-ligand complexes (e.g., BRAF-inhibitor binding) reveals critical hydrogen bonds (e.g., amide-NH to Asp594) and hydrophobic interactions with phenyl rings .

Q. Methodological Challenges and Contradictions

Q. How are unexpected byproducts resolved during synthesis (e.g., imidazole formation)?

  • Mechanistic studies : Heating nitrobenzamide-pyrazole intermediates in ethanol may trigger cyclization to imidazolones via enamine intermediates. LC-MS tracking identifies byproducts (e.g., m/z 320.2 for 3,5-dihydroimidazol-4-one) .
  • Chromatographic purification : Flash column chromatography (silica gel, hexane/EtOAc gradient) separates products. Crystallization in ethanol/water yields pure nitrobenzamide derivatives .

Q. What analytical techniques validate purity in compounds with structural analogs (e.g., regioisomers)?

  • HPLC-DAD/HRMS : Retention time shifts and exact mass (e.g., 481.5 vs. 480.5) distinguish regioisomers. Purity >95% is confirmed by single peaks in chromatograms .
  • 2D NMR (COSY, NOESY) : Correlations between pyrazole-H4 and benzamide protons confirm regiochemistry, avoiding misassignment of 1,5-disubstituted pyrazoles .

Q. Computational and Structural Biology

Q. How do molecular dynamics simulations explain the stability of nitrobenzamide-pyrazole-protein complexes?

  • MD simulations (GROMACS) : RMSD/RMSF analysis over 100 ns trajectories shows stable binding of nitrobenzamide to BRAF’s ATP pocket. Salt bridges (e.g., Arg509 with nitro group) and hydrophobic packing (phenyl rings with Val471) minimize conformational fluctuations .

Q. What crystallographic software (e.g., SHELX) is critical for refining structures of nitrobenzamide derivatives?

  • SHELXL : Refinement against high-resolution data (R1 < 0.05) models disorder in nitro groups and validates H-bond networks (e.g., amide-NH to solvent molecules) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.